
Ethyl (E)-4-(2-methylphenyl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (E)-4-(2-methylphenyl)but-3-enoate, also known as ethyl cinnamate, is an organic compound commonly used in the food and fragrance industry. It is a pale yellow liquid with a sweet, fruity odor and is found naturally in cinnamon oil, balsam, and storax. Ethyl cinnamate is also used in the production of sunscreen, insect repellent, and as a flavoring agent in food and beverages. In
Mecanismo De Acción
The mechanism of action of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. Ethyl cinnamate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Ethyl cinnamate has been shown to have a range of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help to protect cells from oxidative damage. Ethyl cinnamate has also been shown to have antimicrobial properties, which can help to prevent the growth of bacteria and fungi. In addition, Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate in lab experiments is its availability and low cost. Ethyl cinnamate is also relatively stable and has a long shelf life, making it a useful compound for long-term studies. However, one limitation of using Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate is its potential toxicity. Ethyl cinnamate has been shown to have cytotoxic effects on certain cell lines, and care should be taken when handling the compound.
Direcciones Futuras
There are several potential future directions for research on Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate. One area of interest is its potential use in cancer therapy. Ethyl cinnamate has been shown to induce apoptosis in cancer cells, and further studies could explore its potential as a therapeutic agent. Another area of interest is its potential use as a natural preservative in food and beverages. Ethyl cinnamate has antimicrobial properties, and studies could explore its effectiveness as a natural preservative compared to synthetic preservatives. Finally, studies could explore the potential environmental impact of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate, particularly in terms of its toxicity to aquatic organisms.
Métodos De Síntesis
Ethyl cinnamate can be synthesized by the esterification of cinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction produces Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate and water as byproducts. The yield of Ethyl (E)-4-(2-methylphenyl)but-3-enoate cinnamate can be improved by using excess ethanol and removing the water by distillation.
Aplicaciones Científicas De Investigación
Ethyl cinnamate has been studied for its potential use in various fields of science, including pharmacology, food science, and environmental science. It has been shown to have antioxidant, antimicrobial, and anti-inflammatory properties. Ethyl cinnamate has also been studied for its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
ethyl (E)-4-(2-methylphenyl)but-3-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-15-13(14)10-6-9-12-8-5-4-7-11(12)2/h4-9H,3,10H2,1-2H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQBWBBNLJAJPJZ-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC=CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C/C=C/C1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(o-tolyl)but-3-enoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-fluorophenyl)ethyl]-6-methylpyrazine-2-carboxamide](/img/structure/B2752446.png)
![[2-(2,5-Dimethoxyphenyl)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2752447.png)
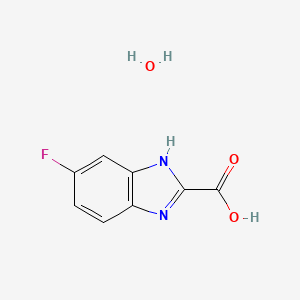
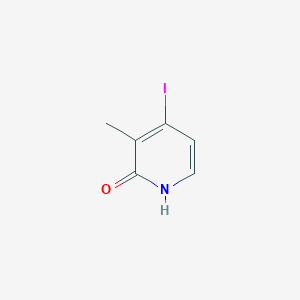
![N-(cyanomethyl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-N-(2,2,2-trifluoroethyl)acetamide](/img/structure/B2752454.png)
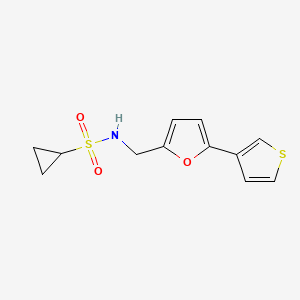

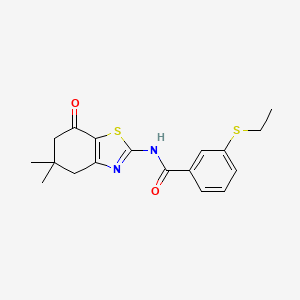
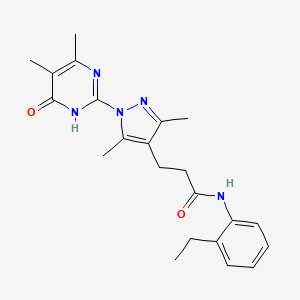
![2-[4-(3,4-dimethoxyphenyl)-2,3-dioxopyrazin-1-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B2752461.png)
![5-cyano-6-({2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B2752464.png)
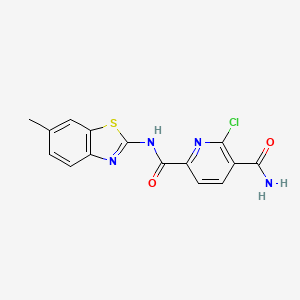
![2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2752467.png)